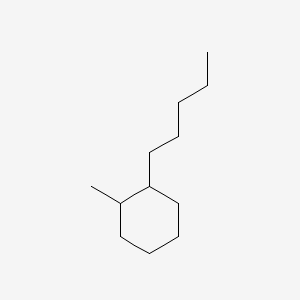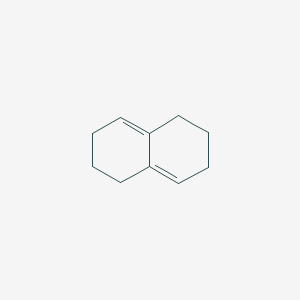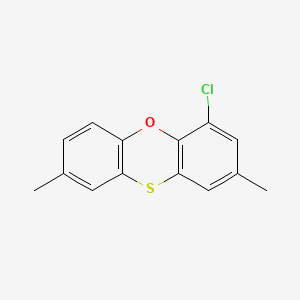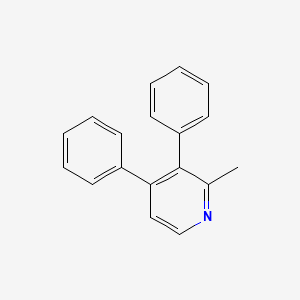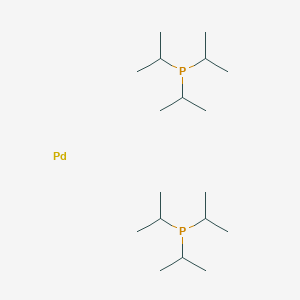
Palladium--tri(propan-2-yl)phosphane (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–tri(propan-2-yl)phosphane (1/2) is a coordination compound where palladium is complexed with tri(propan-2-yl)phosphane ligands. This compound is of significant interest in the field of organometallic chemistry due to its applications in catalysis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palladium–tri(propan-2-yl)phosphane typically involves the reaction of palladium(II) chloride with tri(propan-2-yl)phosphane in an appropriate solvent such as tetrahydrofuran or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
PdCl2+2P(i-Pr)3→Pd(P(i-Pr)3)2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: Palladium–tri(propan-2-yl)phosphane can undergo oxidation reactions, forming palladium(IV) complexes.
Reduction: It can be reduced back to palladium(0) complexes under suitable conditions.
Substitution: The phosphane ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) complexes.
Substitution: New palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Palladium–tri(propan-2-yl)phosphane is widely used in:
Chemistry: As a catalyst in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille reactions.
Biology: In the development of bioorthogonal chemistry for labeling and imaging of biomolecules.
Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: In the production of fine chemicals and materials science for the development of new materials with unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions. The tri(propan-2-yl)phosphane ligands stabilize the palladium center and influence its reactivity and selectivity.
Comparación Con Compuestos Similares
- Palladium–tri(phenyl)phosphane
- Palladium–tri(methyl)phosphane
- Palladium–tri(tert-butyl)phosphane
Comparison: Palladium–tri(propan-2-yl)phosphane is unique due to the steric and electronic properties imparted by the tri(propan-2-yl)phosphane ligands. These properties influence the compound’s reactivity and selectivity in catalytic processes, making it particularly effective in certain cross-coupling reactions compared to its analogs.
Propiedades
Número CAS |
52359-16-7 |
|---|---|
Fórmula molecular |
C18H42P2Pd |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
palladium;tri(propan-2-yl)phosphane |
InChI |
InChI=1S/2C9H21P.Pd/c2*1-7(2)10(8(3)4)9(5)6;/h2*7-9H,1-6H3; |
Clave InChI |
NFUIQPSPUZQLSB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(C(C)C)C(C)C.CC(C)P(C(C)C)C(C)C.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
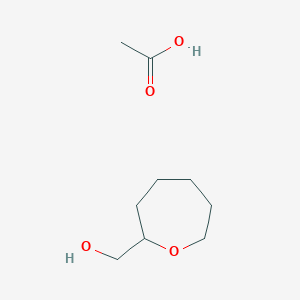
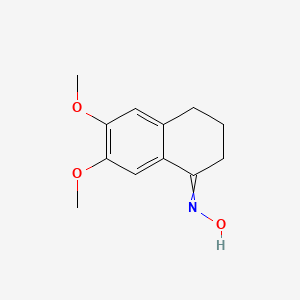
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)
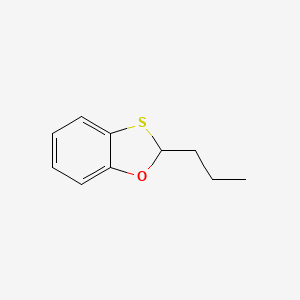
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
